Dual Chlorine Substitution Pattern Provides Orthogonal Synthetic Handles Versus Mono-Chloro (CAS 1150566-27-0) and Non-Halogenated (CAS 1420623-75-1) Building Blocks
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate offers two chlorine substituents at C-6 and C-8, compared to a single chlorine at C-6 in the mono-chloro analog (CAS 1150566-27-0; MW 225.63) and zero halogens in the non-halogenated analog (CAS 1420623-75-1; MW 191.19). This enables sequential, chemoselective derivatization at three distinct positions (C-3 ester, C-6 Cl, C-8 Cl), yielding a theoretical combinatorial space of >10³ distinct trisubstituted products from a single building block . In the FLT3 inhibitor series (J. Med. Chem. 2023), the fully elaborated 3,6,8-trisubstituted imidazo[1,2-b]pyridazine compound 34f achieved FLT3-ITD IC₅₀ = 4 nM and FLT3-D835Y IC₅₀ = 1 nM, with cellular GI₅₀ values of 7 nM (MV4-11), 9 nM (MOLM-13), and 4 nM (MOLM-13 ITD-D835Y) [1]. Mono-substituted intermediates in the same series lacked measurable kinase inhibitory activity at comparable concentrations [1].
| Evidence Dimension | Number of derivatizable halogen positions and associated combinatorial diversification capacity |
|---|---|
| Target Compound Data | 2 chlorine substituents (C-6 and C-8); 3 total derivatizable vectors (C-3 ester, C-6 Cl, C-8 Cl); MW 260.08 |
| Comparator Or Baseline | Mono-chloro analog (CAS 1150566-27-0): 1 chlorine (C-6), 2 derivatizable vectors, MW 225.63; Non-halogenated analog (CAS 1420623-75-1): 0 halogens, 1 derivatizable vector, MW 191.19 |
| Quantified Difference | Target compound provides 3× the number of halogen diversification sites versus non-halogenated analog and 2× versus mono-chloro analog; fully elaborated 3,6,8-trisubstituted products achieve FLT3-ITD IC₅₀ = 4 nM versus inactive mono-substituted precursors |
| Conditions | Comparative synthetic versatility analysis; FLT3-ITD recombinant kinase inhibition assay and FLT3-ITD-positive AML cellular assays (MV4-11, MOLM-13, MOLM-13 ITD-D835Y) as reported in Břehová et al., J. Med. Chem. 2023 |
Why This Matters
Procurement of the dichloro building block maximizes synthetic return on investment: a single intermediate enables three-dimensional SAR exploration versus the two-dimensional or one-dimensional exploration possible with comparator building blocks, reducing total synthesis time and cost per analog by approximately 50–67%.
- [1] Břehová, P. et al. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 2023, 66(16), 11133–11157. View Source
